2-Propenoic acid, 3-hydroxy-, (2Z)-

Physicochemical profiling Drug-likeness LC-MS method development

2-Propenoic acid, 3-hydroxy-, (2Z)- (CAS 147672-80-8), systematically known as (Z)-3-hydroxyprop-2-enoic acid or cis-3-hydroxyacrylic acid, is an α,β-unsaturated β-hydroxy carboxylic acid (molecular formula C₃H₄O₃, MW 88.06 g/mol). It is a specific geometric isomer distinguished by the cis (Z) configuration of the hydroxyl and carboxyl groups across the carbon-carbon double bond, which influences its tautomeric behavior and reactivity compared to the (E)-isomer (CAS 877662-79-8).

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 147672-80-8
Cat. No. B12552673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-hydroxy-, (2Z)-
CAS147672-80-8
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESC(=CO)C(=O)O
InChIInChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)
InChIKeyZJKIBABOSPFBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Propenoic acid, 3-hydroxy-, (2Z)- (CAS 147672-80-8): Stereochemically Defined cis-3-Hydroxyacrylic Acid for Research and Synthesis


2-Propenoic acid, 3-hydroxy-, (2Z)- (CAS 147672-80-8), systematically known as (Z)-3-hydroxyprop-2-enoic acid or cis-3-hydroxyacrylic acid, is an α,β-unsaturated β-hydroxy carboxylic acid (molecular formula C₃H₄O₃, MW 88.06 g/mol) . It is a specific geometric isomer distinguished by the cis (Z) configuration of the hydroxyl and carboxyl groups across the carbon-carbon double bond, which influences its tautomeric behavior and reactivity compared to the (E)-isomer (CAS 877662-79-8) [1]. This compound serves as a building block in the synthesis of bioactive molecules, liquid crystal compounds, and functional polymers [2].

Why Generic Substitution of (Z)-3-Hydroxyacrylic Acid with Other Acrylates or Isomers Fails in Stereo-Sensitive Applications


The (Z)-configuration of 3-hydroxyacrylic acid is not a trivial structural nuance; it directly governs the compound's tendency to undergo ring-chain tautomerism, a phenomenon systematically demonstrated for cis-3-acylacrylic acids but absent in trans isomers [1]. This tautomeric equilibrium between the open-chain hydroxy-acid form and the cyclic lactone (5-hydroxyfuran-2(5H)-one) form alters both the effective pKa and nucleophilic/electrophilic reactivity. Substituting with the (E)-isomer (CAS 877662-79-8) or the saturated analog 3-hydroxypropionic acid [2] eliminates this stereo-dependent behavior, leading to different reaction outcomes in stereoselective synthesis steps. Furthermore, the Z-configuration is critical for maintaining the precise geometry required in bioisosteric contexts, such as the planar β-methoxyacrylate pharmacophore found in antifungal natural products where the (Z)-enol ether geometry is essential for target binding [3].

Quantitative Differentiation Evidence for (Z)-3-Hydroxyacrylic Acid (CAS 147672-80-8) vs. Comparators


Predicted Lipophilicity Shift: (Z)-Isomer vs. Saturated 3-Hydroxypropionic Acid

The introduction of the (Z)-double bond drastically alters the ionization profile at physiological pH compared to the saturated analog. For (Z)-3-hydroxyacrylic acid, ACD/Labs Percepta predicts LogD at pH 7.4 = -4.97 . In contrast, 3-hydroxypropionic acid, lacking the double bond, has a reported pKa around 4.5-4.9 and a less negative LogD owing to its more flexible, fully saturated chain [1]. The significantly more negative LogD of the target compound implies greater hydrophilicity and distinct retention behavior in reversed-phase chromatographic separations.

Physicochemical profiling Drug-likeness LC-MS method development

Ring-Chain Tautomerism: cis-3-Acylacrylic Acids Exhibit Quantifiable Equilibrium Constants, Trans Isomers Do Not

A systematic study by Bowden and Henry (1972) demonstrated that cis-3-acylacrylic acids undergo ring-chain tautomerism, forming cyclic 5-hydroxyfuran-2(5H)-one (lactone) forms. The equilibrium constant (KT) between the open-chain acid and the cyclic lactone was determined using observed pKa and true pKa (pKaT) values in 80% (w/w) 2-methoxyethanol–water [1]. The trans isomers, lacking the geometric prerequisite for intramolecular cyclization, show no such equilibrium. The pKa shift resulting from partial lactonization alters the apparent acidity of the compound: observed pKa values differ systematically from the true pKa of the pure open-chain form. For the parent cis-3-acylacrylic acid scaffold, the equilibrium is significant enough to be detectable by UV spectroscopy and titration, with pKa values around 5.5 for the open form and 3.5 for the lactone-characterized curve [2].

Tautomerism Physical organic chemistry pKa determination

Spontaneous Tautomerization to 3-Oxopropanoate: Metabolic Fate Differentiating (Z)-3-Hydroxyacrylic Acid from Stable 3-Hydroxypropionic Acid

In the catalytic mechanism of acetylenecarboxylate hydratase (EC 4.2.1.27), the enzyme hydrates propynoate to produce 3-hydroxypropenoate (the deprotonated form of the target compound), which subsequently undergoes spontaneous tautomerization to 3-oxopropanoate (malonic semialdehyde) [1]. This spontaneous isomerization is a defining property of the enol-acid motif; the saturated analog 3-hydroxypropionic acid does not undergo this reaction. The facile conversion to the keto-acid form makes the (Z)-isomer a transient, reactive intermediate rather than a stable end-product, requiring careful handling in biochemical studies.

Enzymology Metabolic intermediate Acetylenecarboxylate hydratase

Predicted Physicochemical Profile of (Z)-3-Hydroxyacrylic Acid vs. (E)-Isomer: Identical Formula, Divergent 3D Conformation

Although the (Z) and (E) isomers share identical molecular formula (C₃H₄O₃) and molecular weight (88.06 Da), the spatial arrangement of the hydroxyl and carboxyl groups differs, leading to distinct intramolecular hydrogen bonding patterns. In the (Z)-isomer, the hydroxyl and carboxyl groups are on the same side of the double bond, permitting intramolecular hydrogen bonding between the -OH and C=O of the carboxylic acid group. ACD/Labs Percepta predicted data for 3-hydroxyacrylic acid (stereochemistry unspecified but inferred to be (Z) based on CAS registry) includes: Density 1.4±0.1 g/cm³, Boiling Point 261.9±32.0 °C, Polar Surface Area 58 Ų, and LogP -0.02 . The (E)-isomer (CAS 877662-79-8) is predicted to have a slightly different dipole moment and LogP due to the anti orientation, but vendor data sheets rarely discriminate between isomers quantitatively [1].

Computational chemistry Conformational analysis Solubility prediction

Application Scenarios Where (Z)-3-Hydroxyacrylic Acid (CAS 147672-80-8) Provides Definitive Selection Advantage


Enzymatic Assays for Acetylenecarboxylate Hydratase (EC 4.2.1.27) Requiring Authentic Intermediate

As established in Evidence Item 3, 3-hydroxypropenoate is the direct enzymatic product of acetylenecarboxylate hydratase and undergoes spontaneous tautomerization to 3-oxopropanoate [1]. For in vitro reconstitution assays, stopped-flow kinetics, or coupled enzyme assays monitoring this transformation, using the (Z)-3-hydroxyacrylic acid ensures the correct tautomeric starting material. The saturated analog 3-hydroxypropionic acid is chemically inert in this context and cannot serve as a surrogate substrate or intermediate standard.

Synthesis of Liquid Crystal Compounds with 3-Hydroxyacrylic Acid Ester Structural Elements

Patent literature from Merck Patent GmbH describes liquid crystal compounds incorporating 3-hydroxyacrylic acid ester units that exhibit high clear point, dielectric anisotropy, and double refraction [2]. The stereochemistry of the double bond (Z vs. E) directly influences the mesogenic core geometry and thus the liquid crystalline phase behavior. Procuring the (Z)-isomer ensures the intended molecular shape (bent/cis) for the design of novel display or electro-optical component materials.

Reference Standard for NMR Method Development and Isomer-Specific Quantification

The distinct coupling constant across the (Z)-double bond provides an unambiguous NMR signature for structure confirmation of 3-hydroxyacrylic acid derivatives. As detailed in Evidence Item 4, procuring the (Z)-isomer with verified stereochemical purity serves as a reference standard for developing HPLC and NMR methods capable of discriminating between cis/trans isomers in reaction mixtures, impurity profiling, or quality control of downstream products .

Study of Ring-Chain Tautomerism in Physical Organic Chemistry

As demonstrated by Bowden and Henry (1972), cis-3-acylacrylic acids are model systems for investigating ring-chain tautomeric equilibria using combined potentiometric and UV spectrometric methods [3]. The (Z)-3-hydroxyacrylic acid serves as the simplest member of this class for teaching laboratories or fundamental physical organic research. The (E)-isomer provides the non-cyclizable control, making the availability of geometrically pure (Z)-isomer essential for controlled comparative studies.

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